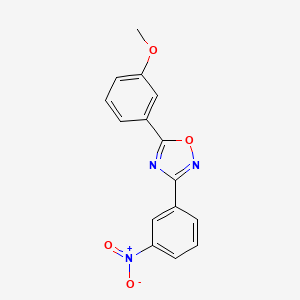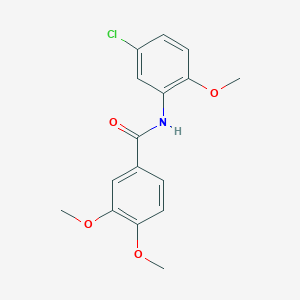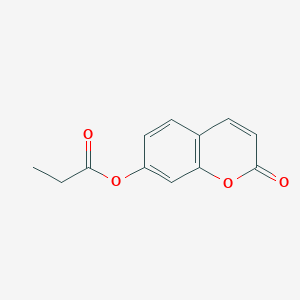![molecular formula C15H19N3O4 B5772808 N'-[2-(4-nitrophenyl)acetyl]cyclohexanecarbohydrazide](/img/structure/B5772808.png)
N'-[2-(4-nitrophenyl)acetyl]cyclohexanecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-nitrophenyl)acetyl]cyclohexanecarbohydrazide, commonly known as NAC, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. NAC is a hydrazide derivative of cyclohexanecarboxylic acid that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of NAC is not fully understood. However, it has been suggested that NAC exerts its antioxidant and anti-inflammatory effects by scavenging reactive oxygen species (ROS) and inhibiting the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response. NAC has also been reported to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of genes involved in antioxidant defense.
Biochemical and Physiological Effects:
NAC has been reported to have various biochemical and physiological effects. It has been shown to increase the levels of glutathione, a major antioxidant in the body, and reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). NAC has also been reported to improve insulin sensitivity and glucose metabolism in animal models of diabetes. Additionally, NAC has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation products in various cell types.
Vorteile Und Einschränkungen Für Laborexperimente
NAC has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and stored. It is also relatively inexpensive compared to other antioxidants and anti-inflammatory agents. However, NAC has some limitations for use in lab experiments. It has been reported to have poor solubility in water, which can limit its bioavailability and efficacy. Additionally, NAC can interact with other compounds in the cell culture media, which can affect its stability and activity.
Zukünftige Richtungen
There are several future directions for research on NAC. One area of interest is the development of novel formulations of NAC that can improve its solubility and bioavailability. Another area of interest is the investigation of the potential of NAC as a therapeutic agent for various diseases, including neurodegenerative diseases, cardiovascular diseases, and cancer. Additionally, the mechanism of action of NAC needs to be further elucidated to fully understand its therapeutic potential.
Synthesemethoden
NAC can be synthesized using various methods, including the reaction of cyclohexanecarboxylic acid with hydrazine hydrate and 4-nitrobenzoyl chloride. Another method involves the reaction of cyclohexanecarbohydrazide with 4-nitrobenzoyl chloride. The synthesis of NAC using these methods has been reported in the literature.
Wissenschaftliche Forschungsanwendungen
NAC has been extensively studied for its potential therapeutic applications. It has been reported to possess antioxidant, anti-inflammatory, and anti-cancer properties. NAC has been shown to protect against oxidative stress-induced damage in various cell types, including neurons, liver cells, and pancreatic beta cells. It has also been reported to reduce inflammation in animal models of various diseases, including arthritis, colitis, and sepsis. Additionally, NAC has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Eigenschaften
IUPAC Name |
N'-[2-(4-nitrophenyl)acetyl]cyclohexanecarbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c19-14(10-11-6-8-13(9-7-11)18(21)22)16-17-15(20)12-4-2-1-3-5-12/h6-9,12H,1-5,10H2,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZHLNOFQGKKPBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,7-dimethyl-3-phenyl-3H-pyrido[4,3,2-de]quinazoline](/img/structure/B5772736.png)
![4-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5772752.png)


![N-[2-(4-chlorophenyl)ethyl]-N'-phenylthiourea](/img/structure/B5772764.png)

![2-{[(2-methylphenyl)amino]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5772778.png)


![5-chloro-2-methoxy-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5772789.png)

![N-1-naphthyl-N'-[2-(4-pyridinyl)ethyl]urea](/img/structure/B5772813.png)
![2-benzyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B5772816.png)